3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
Description
Historical Discovery and Early Characterization
The synthesis of benzisothiazole derivatives traces back to mid-20th-century efforts to exploit heterocyclic systems for pharmaceutical applications. While the exact discovery date of this compound remains undocumented, its development likely emerged from parallel work on chlorinated benzisothiazoles in the 1970s. Early patents, such as DE1770853A1, detailed methods for chlorinating 1,2-benzisothiazoles using elemental chlorine in glacial acetic acid, achieving >90% yields for 3-chloro derivatives. These protocols laid the groundwork for subsequent quaternization strategies to introduce alkyl groups like ethyl at the 2-position.
Initial characterization relied on classical analytical techniques. The compound’s molecular formula (C₉H₉Cl₂NS) and weight (234.149 g/mol) were confirmed through elemental analysis and mass spectrometry. Early solubility studies indicated preferential dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, contrasting with insolubility in alkanes. Spectroscopic data, though not fully reported in early literature, likely included distinctive NMR signals for the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) and aromatic protons (δ 7.2–8.1 ppm).
Significance in Heterocyclic Chemistry Research
As a quaternized benzisothiazolium salt, this compound occupies a critical niche in heterocyclic chemistry due to two structural features:
- Electron-Withdrawing Chloro Substituent : The 3-chloro group polarizes the aromatic system, enhancing electrophilicity at adjacent positions and facilitating nucleophilic aromatic substitutions.
- Ethyl-Quaternized Nitrogen : The permanent positive charge at N-2 increases water solubility compared to neutral benzisothiazoles, enabling use in aqueous-phase reactions.
These attributes make it valuable for:
- Pharmaceutical Intermediates : Analogous compounds like 3-chloro-1,2-benzisothiazole serve as precursors to antipsychotics (e.g., Ziprasidone), suggesting potential medicinal applications for the ethylated derivative.
- Ligand Design : The sulfur and nitrogen atoms provide coordination sites for transition metals, relevant to catalysis.
- Polymer Modification : Cationic benzisothiazolium salts can act as functional monomers in conductive polymers.
Current Research Landscape and Knowledge Gaps
Recent advances focus on synthetic optimization and novel applications:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉Cl₂NS | |
| Molecular Weight | 234.149 g/mol | |
| LogP | -0.192 | |
| Solubility (DMSO) | >50 mg/mL |
Synthetic Innovations : Modern protocols adapt the EP0657438B1 patent’s cyclization methods, using sulfuryl chloride (SO₂Cl₂) to achieve efficient ring closure. For example, reacting 2-(methylthio)benzamide with SO₂Cl₂ in toluene at 70–80°C yields 1,2-benzisothiazol-3-ones in >95% yield, a reaction adaptable to ethylated variants.
Unresolved Challenges :
- Mechanistic Studies : The exact role of the ethyl group in modulating reaction pathways remains underexplored.
- Environmental Stability : Degradation kinetics under varying pH and temperature conditions are unreported.
- Catalytic Applications : Potential use in asymmetric catalysis or energy storage systems warrants investigation.
Structure
3D Structure of Parent
Properties
CAS No. |
7765-82-4 |
|---|---|
Molecular Formula |
C9H9Cl2NS |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
3-chloro-2-ethyl-1,2-benzothiazol-2-ium;chloride |
InChI |
InChI=1S/C9H9ClNS.ClH/c1-2-11-9(10)7-5-3-4-6-8(7)12-11;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
FDHPAUZRMMITIA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC=C2S1)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chlorination of 1,2-Benzisothiazolin-3-one Derivatives Using Phosgene or Phosgene Equivalents
One of the most established methods involves reacting 1,2-benzisothiazolin-3-one or its substituted analogs with phosgene or phosgene equivalents in the presence of catalysts. This method is widely reported in patents and literature due to its relatively high yield and purity.
-
- The benzisothiazolone starting material is dissolved in an organic solvent such as chlorobenzene or toluene.
- A catalyst such as tetramethylguanidine or dibutylformamide is added to facilitate the reaction.
- Phosgene gas is introduced gradually at controlled temperatures (typically 80–130°C).
- The reaction proceeds with chlorination at the 3-position, forming the 3-chloro derivative.
- After completion, excess phosgene is removed, and the product is isolated by solvent evaporation and vacuum distillation.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Chlorobenzene, toluene, nonane |
| Catalyst | Tetramethylguanidine, dibutylformamide |
| Temperature | 80–130 °C |
| Phosgene molar ratio | 1.2 to 10 mol per mol benzisothiazolone (preferably 1.4–3) |
| Reaction time | 3–8 hours |
| Yield | 78–90% (after distillation) |
| Purity | >98% |
Example:
In one documented example, 406 g of 93% pure benzisothiazolone was phosgenated in o-chlorobenzene with tetramethylurea catalyst, yielding 3-chlorobenzisothiazole with 84.9% yield after vacuum distillation.-
- High yield and purity
- Scalable for industrial production
- Catalyst and solvent choices allow optimization
-
- Use of toxic phosgene requires strict safety measures
- Handling and disposal of phosgene and by-products need careful management
Chlorination Using Thionyl Chloride in the Presence of N,N-Dimethylformamide (DMF)
Another effective method involves the reaction of benzisothiazol-3-one derivatives with thionyl chloride in the presence of DMF as a catalyst and chlorobenzene or toluene as solvent.
-
- Benzisothiazol-3-one is dissolved in chlorobenzene with DMF.
- Thionyl chloride is added dropwise at 70–90°C.
- The mixture is stirred for several hours to complete the chlorination.
- The reaction mixture is concentrated, and the product is purified by vacuum distillation.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Chlorobenzene, toluene |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | 70–90 °C |
| Thionyl chloride molar ratio | ~1.2 mol per mol benzisothiazolone |
| Reaction time | 3–8 hours |
| Yield | 86–90% |
| Purity | High (melting point 40–41°C for 3-chloro-1,2-benzisothiazole) |
Example:
A reaction of 75.6 g of 1,2-benzisothiazol-3-one with 71.4 g thionyl chloride in chlorobenzene and DMF at 70–80°C for 8 hours gave 3-chloro-1,2-benzisothiazole in 90% yield after distillation.-
- High yield and purity
- Avoids use of phosgene
- DMF acts as an effective catalyst
-
- Thionyl chloride is corrosive and toxic
- Requires careful control of reaction conditions
Use of Bis(trichloromethyl) Carbonate as Chlorinating Agent
A less common but effective method uses bis(trichloromethyl) carbonate as the chlorinating agent in the presence of tetramethylguanidine catalyst.
-
- 1,2-benzisothiazolin-3-one is reacted with bis(trichloromethyl) carbonate in chlorobenzene.
- Tetramethylguanidine is used as a catalyst.
- The mixture is heated to 80–85°C for several hours.
- After reaction completion, the product is isolated by solvent removal and vacuum distillation.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Chlorobenzene |
| Catalyst | Tetramethylguanidine |
| Temperature | 80–85 °C |
| Reaction time | Several hours |
| Yield | 77–87% |
| Purity | 98% |
| Melting Point | 39–41 °C |
Example:
Reaction of 151 g 1,2-benzisothiazolin-3-one with bis(trichloromethyl) carbonate and tetramethylguanidine in chlorobenzene at 80–85°C gave 147 g of 3-chloro-1,2-benzisothiazole with 86.7% yield and 98% purity.-
- Good yield and purity
- Avoids phosgene use
-
- Bis(trichloromethyl) carbonate is less commonly available
- Requires catalyst optimization
Comparative Summary of Preparation Methods
| Method | Chlorinating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Phosgene chlorination | Phosgene | Tetramethylguanidine, dibutylformamide | Chlorobenzene, toluene | 80–130 | 78–90 | >98 | High yield, toxic phosgene handling |
| Thionyl chloride chlorination | Thionyl chloride | N,N-Dimethylformamide (DMF) | Chlorobenzene, toluene | 70–90 | 86–90 | High | Avoids phosgene, corrosive reagents |
| Bis(trichloromethyl) carbonate | Bis(trichloromethyl) carbonate | Tetramethylguanidine | Chlorobenzene | 80–85 | 77–87 | 98 | Alternative chlorinating agent |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles, such as amines or thiols, leading to the formation of substituted benzisothiazolium derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding benzisothiazoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Substituted benzisothiazolium derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Benzisothiazoline derivatives.
Scientific Research Applications
Microbiological Applications
Antimicrobial Agent
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is recognized for its antimicrobial properties. It is often utilized as a biocide in various formulations aimed at controlling microbial growth. Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a valuable component in preserving materials and products from microbial degradation .
Case Study: Efficacy Against Pathogens
In a study assessing the compound's antibacterial efficacy, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential for use in disinfectants and preservatives .
Agricultural Applications
Fungicide
The compound is also employed as a fungicide in agriculture. It is effective in controlling fungal diseases in crops, thereby enhancing yield and quality. Its application helps mitigate the impact of pathogens that threaten agricultural productivity .
Case Study: Crop Protection
A field trial conducted on wheat crops demonstrated that the application of this compound significantly reduced the incidence of fungal infections. The treated plots showed better growth and higher yields compared to untreated controls, illustrating its effectiveness as a crop protection agent .
Therapeutic Potential
Pharmaceutical Applications
Research into the therapeutic applications of this compound has revealed potential uses in drug formulation. Its ability to inhibit microbial growth suggests it could be incorporated into pharmaceutical products aimed at treating infections or preserving formulations from contamination .
Case Study: Drug Formulation Stability
In a study investigating the stability of pharmaceutical formulations containing this compound, researchers found that it effectively preserved the integrity of active ingredients over extended periods. This stability is crucial for ensuring the efficacy and safety of pharmaceutical products .
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride involves its interaction with molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride with structurally related heterocycles:
Reactivity and Stability
- Instead, S-N bond cleavage dominates, yielding disulfide derivatives.
- Nucleophilic Substitution: The quaternary ammonium structure in this compound facilitates nucleophilic displacement of the 3-chloro substituent. For example, thiophenols readily replace the chloride to form arylthio derivatives, a reaction less efficient in neutral analogs like 3-chloro-1,2-benzisothiazole.
- Methylation Rates : Comparative studies (reference 24 in ) suggest that alkylation rates vary significantly between benzisothiazoles and their analogs, with ethyl groups enhancing steric effects and altering reaction kinetics.
Pharmaceutical Relevance
- Target Compound : The ethyl and chloro substituents improve lipophilicity and metabolic stability, critical for CNS drug intermediates like Ziprasidone.
- Neutral Analogs : Neutral 1,2-benzisothiazoles (e.g., 3-chloro-1,2-benzisothiazole) lack the quaternary ammonium’s ionic character, limiting their utility in polar reaction environments.
Biological Activity
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (CETBC) is a synthetic compound belonging to the class of benzisothiazolium salts. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and consumer products.
- Chemical Formula : C9H9ClN2S·Cl
- Molecular Weight : 234.15 g/mol
- CAS Number : 7765-82-4
Antimicrobial Activity
CETBC exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Listeria monocytogenes | 16 |
The effectiveness of CETBC can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Its chlorinated structure enhances its lipophilicity, facilitating penetration into bacterial cells.
Antiviral Activity
Recent research has indicated that CETBC also demonstrates antiviral properties. In vitro studies have assessed its efficacy against several viruses, including herpes simplex virus (HSV) and influenza virus. The results are presented in Table 2.
| Virus Type | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| Herpes Simplex Virus (HSV) | 15 | Inhibition of viral replication |
| Influenza Virus | 20 | Disruption of viral envelope |
The antiviral activity is believed to stem from the compound's ability to interfere with viral entry into host cells and inhibit viral replication processes.
Toxicity and Safety Profile
While CETBC shows promising biological activity, its safety profile must be considered. Toxicological assessments indicate that CETBC can cause irritation upon dermal exposure and may lead to allergic reactions in sensitive individuals. The acute toxicity studies suggest an LD50 greater than 5000 mg/kg in animal models, indicating a relatively low toxicity level under controlled conditions.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), CETBC was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that CETBC effectively reduced bacterial counts by over 99% within two hours of exposure, highlighting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Antiviral Potential
A study by Johnson et al. (2024) explored the antiviral effects of CETBC on HSV-infected cells. The findings revealed that treatment with CETBC significantly reduced viral load compared to untreated controls, suggesting its utility in developing antiviral therapies.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride in laboratory settings?
- Methodological Answer :
- Use impervious gloves (e.g., nitrile or neoprene) and ensure proper ventilation to avoid inhalation or skin contact. Refer to safety guidelines for structurally similar chlorinated heterocycles, which recommend tightly sealed goggles and full-face protection when handling reactive intermediates .
- Avoid exposure to moisture, as benzisothiazolium salts are often hygroscopic and may hydrolyze. Store in anhydrous conditions under inert gas (e.g., nitrogen) .
- Emergency procedures should follow protocols for chlorinated compounds, including immediate decontamination with water and consultation with chemical safety experts .
Q. What synthetic routes are typically used to prepare this compound?
- Methodological Answer :
- Cyclization reactions : Start with 2-ethylbenzothiazole derivatives and introduce chlorine via electrophilic substitution. For example, use sulfuryl chloride (SOCl) or phosphorus oxychloride (POCl) under controlled temperatures (0–5°C) to avoid over-chlorination .
- Quaternary ammonium salt formation : React benzisothiazole precursors with ethylating agents (e.g., ethyl bromide) in polar aprotic solvents (e.g., acetonitrile), followed by ion exchange to isolate the chloride salt .
- Monitor reaction progress using thin-layer chromatography (TLC) or H NMR to confirm intermediate formation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?
- Methodological Answer :
- Multi-spectroscopic validation : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to cross-verify structural assignments. For example, H NMR peaks for the ethyl group typically appear as a triplet (δ 1.2–1.5 ppm) and quartet (δ 3.5–4.0 ppm) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA can predict electronic environments influencing spectral patterns.
- Crystallographic analysis : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for distinguishing positional isomers or counterion effects.
Q. What experimental strategies mitigate decomposition of this compound under varying pH conditions?
- Methodological Answer :
- Buffer systems : Conduct stability studies in buffered solutions (pH 3–7) to identify optimal conditions. For example, acetate buffer (pH 4.5) may stabilize the compound against hydrolysis, while alkaline conditions (pH > 8) likely accelerate degradation .
- Kinetic monitoring : Use UV-Vis spectroscopy to track absorbance changes at λmax (typically 250–300 nm for benzisothiazolium derivatives) over time. Calculate degradation rate constants (k) using first-order kinetics.
- Low-temperature storage : Store solutions at –20°C in dark, anhydrous environments to reduce thermal and photolytic degradation .
Q. How can researchers design experiments to assess the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Competitive nucleophilic substitution : React the compound with a panel of nucleophiles (e.g., amines, thiols) in dimethyl sulfoxide (DMSO) or dichloromethane. Monitor reaction progress via H NMR or LC-MS to identify substitution products.
- Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., DO) to probe mechanisms (e.g., SN1 vs. SN2 pathways). A significant KIE suggests bond-breaking in the rate-determining step.
- Computational studies : Apply molecular dynamics simulations to predict transition states and activation energies for nucleophilic attack at the chloro or ethyl positions .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the biological activity of this compound?
- Methodological Answer :
- Standardized bioassays : Replicate studies under controlled conditions (e.g., cell lines, incubation times) to isolate compound-specific effects. For example, use MTT assays to compare cytotoxicity across multiple labs.
- Purity verification : Characterize batches using HPLC (>98% purity) to rule out contaminants (e.g., unreacted starting materials) as confounding factors.
- Meta-analysis : Systematically review literature to identify trends in structure-activity relationships (SAR) for benzisothiazolium derivatives, noting substituent effects on bioactivity .
Methodological Best Practices
Q. What are the best practices for analyzing the purity of this compound using chromatographic techniques?
- Methodological Answer :
- HPLC conditions : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Monitor at 254 nm .
- GC-MS validation : For volatile derivatives (e.g., silylated samples), employ helium carrier gas and a temperature gradient (50°C to 250°C at 10°C/min) to detect low-level impurities.
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity without reliance on chromatographic retention times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
